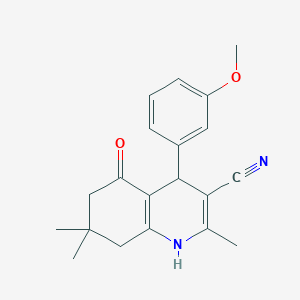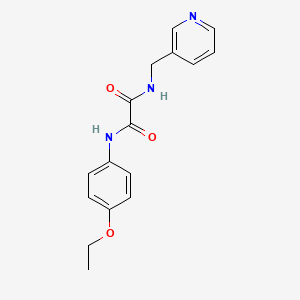
N-(4-Ethoxy-phenyl)-N'-pyridin-3-ylmethyl-oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Ethoxy-phenyl)-N’-pyridin-3-ylmethyl-oxalamide” is a complex organic compound. It contains an oxalamide group, which is a type of amide, and is known for its role in the structure of many drugs and biologically active compounds . The compound also contains an ethoxyphenyl group and a pyridinyl group, which are common in many pharmaceuticals and could potentially contribute to its biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 4-ethoxyaniline with a pyridine-3-carboxaldehyde to form an imine intermediate, followed by reaction with oxalic acid to form the oxalamide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxalamide group, a 4-ethoxyphenyl group, and a pyridinyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The oxalamide group in the compound could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, it would likely exhibit some degree of polarity due to the presence of the oxalamide group, and it may have limited solubility in water due to the presence of the ethoxyphenyl and pyridinyl groups .科学的研究の応用
Chemical Synthesis and Catalysis
- N-Arylation of Amides and Oxazolidinones : N,N'-Bis(pyridin-2-ylmethyl)oxalamide was shown to promote the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, demonstrating excellent chemoselectivity and a wide functional group tolerance. This advancement allows for the creation of diverse N-arylation products under mild conditions (Bhunia, De, & Ma, 2022).
Structural and Material Science
- Crystallographic Analysis : The study of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide highlighted its crystallization behavior and the importance of hydrogen bonding in its molecular packing. These findings are crucial for understanding the compound's solid-state properties and potential applications in materials science (Jotani et al., 2016).
Biological Studies
- Genotoxicity Modulation : In a study involving ethoxyquin (EQ), derivatives of N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide were synthesized to investigate the modulation of EQ-induced genotoxicity in human lymphocytes. This research contributes to the understanding of the protective roles of certain chemical compounds against DNA damage (Skolimowski et al., 2010).
Corrosion Inhibition
- Metal Surface Protection : A new Schiff base derivative with pyridine rings was synthesized and evaluated for its corrosion inhibition properties on Q235 mild steel in HCl. This study provides insights into the design of more effective corrosion inhibitors for industrial applications (Ji et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-7-5-13(6-8-14)19-16(21)15(20)18-11-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMUQRZMDHIIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

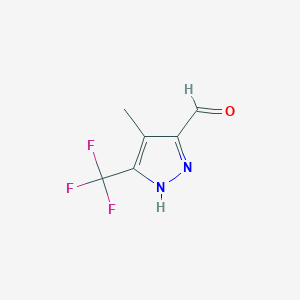
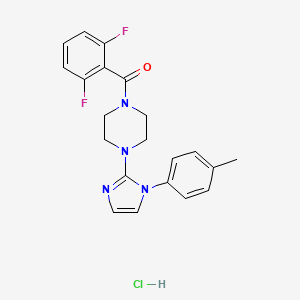
![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)
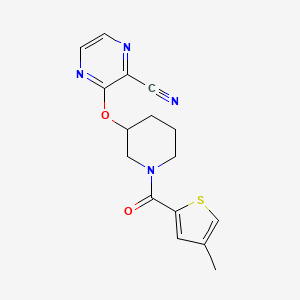
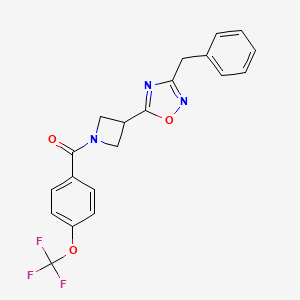
![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)

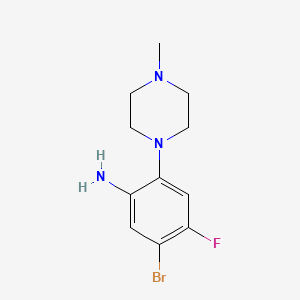

![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)
![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)

![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)
